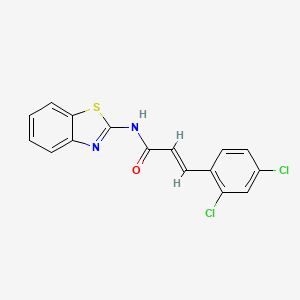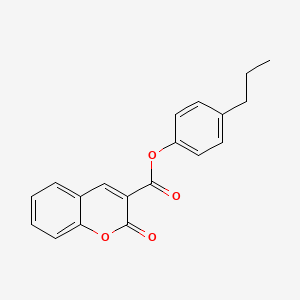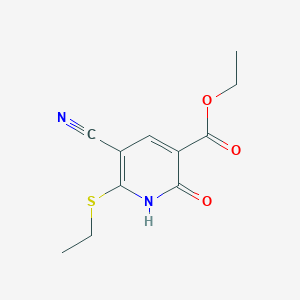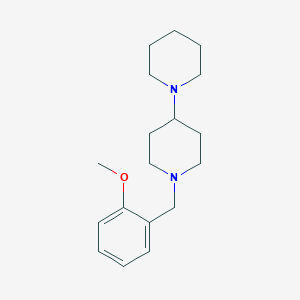
1-(4-fluorobenzyl)-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(4-fluorobenzyl)-1H-perimidine and related derivatives involves various chemical reactions, including condensation processes, which have been thoroughly studied. For instance, Özbey et al. (2004) reported the synthesis and spectral identification of a closely related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, using IR, 1H NMR, and EI mass spectral analysis. The structure was confirmed by X-ray crystallographic studies, showcasing the compound's intricate molecular configuration and the presence of an intramolecular hydrogen bond (Özbey, Kaynak, Göker, & Kuş, 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives is determined using crystallographic analysis and computational methods. These studies reveal the arrangement of atoms within the molecule and the types of bonds that hold the structure together. The molecular structure observed in the crystal and the optimized geometries at the HF level by doing semi-empirical and ab initio calculations were compared, highlighting the importance of intramolecular hydrogen bonding and C–H⋯N intermolecular hydrogen bonds in the crystal packing (Özbey, Kaynak, Göker, & Kuş, 2004).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are essential for synthesizing various pharmacologically active molecules. These reactions can include substitutions, additions, and other transformations that modify the compound's chemical structure and properties. For example, Ivashchenko et al. (2019) developed a method for synthesizing a biologically active molecule with significant inhibitory activity against Hepatitis B virus, showcasing the compound's potential in therapeutic applications (Ivashchenko et al., 2019).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and can be studied through experimental and computational methods.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, basicity, and photophysical properties, determine the compound's behavior in chemical reactions and its potential applications. The electronic and spatial structure of these molecules has been studied both theoretically and experimentally, providing insights into their reactivity and interaction with other molecules (Ivashchenko et al., 2019).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]perimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2/c19-15-9-7-13(8-10-15)11-21-12-20-16-5-1-3-14-4-2-6-17(21)18(14)16/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMAJNJVGOURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN(C3=CC=C2)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326967 |
Source


|
| Record name | 1-[(4-fluorophenyl)methyl]perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID22415602 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
385418-43-9 |
Source


|
| Record name | 1-[(4-fluorophenyl)methyl]perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,9-dimethyl-10-oxo-N-(2-phenylethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5652547.png)




![(3aR*,9bR*)-2-[(2-butyl-1H-imidazol-4-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5652577.png)
![5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5652579.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5652595.png)
![5-{[4-(acetylamino)benzoyl]amino}isophthalic acid](/img/structure/B5652602.png)
![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-3-propyl-1,2,4-oxadiazole](/img/structure/B5652610.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5652619.png)
![3-(3-{[(2-phenylvinyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5652625.png)